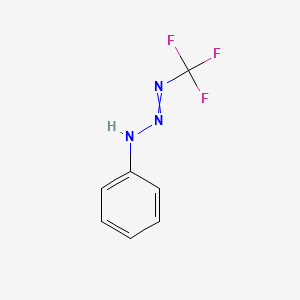
4-(1,2,3-Selenadiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3-Selenadiazol-4-yl)aniline is an organoselenium compound that features a selenadiazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Selenadiazol-4-yl)aniline typically involves the formation of the selenadiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives. These derivatives are then converted into the corresponding selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves the oxidation of ethyl 4-acetyl-5-methyl-2-furoate with selenium dioxide to form ethyl 4-(1,2,3-selenadiazol-4-yl)-5-methyl-2-furoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The selenadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.
Scientific Research Applications
4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Some derivatives of selenadiazoles have been investigated for their antitumor properties.
Industry: The unique properties of selenadiazoles make them useful in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3-Selenadiazol-4-yl)-5-methyl-2-furoate
- 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides
Uniqueness
4-(1,2,3-Selenadiazol-4-yl)aniline is unique due to its specific combination of a selenadiazole ring and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
121180-50-5 |
|---|---|
Molecular Formula |
C8H7N3Se |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4-(selenadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 |
InChI Key |
KTBNAJCJNIKFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
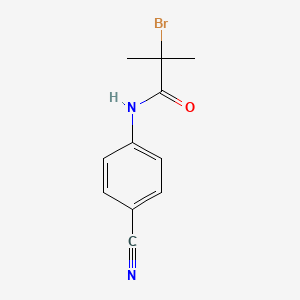
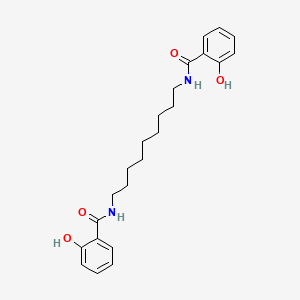
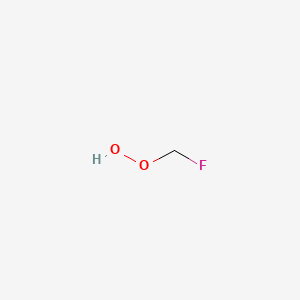
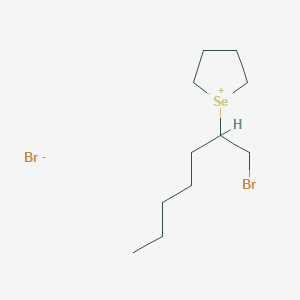

![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
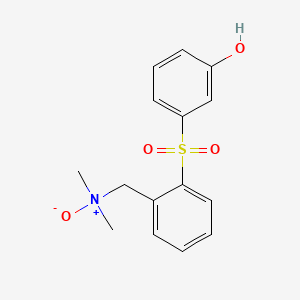
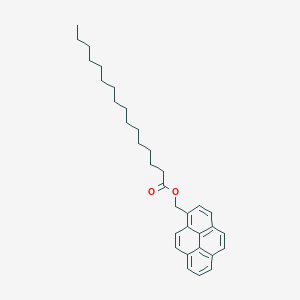
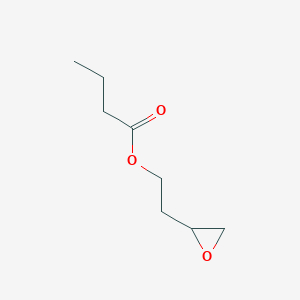
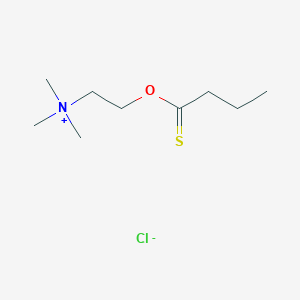

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
